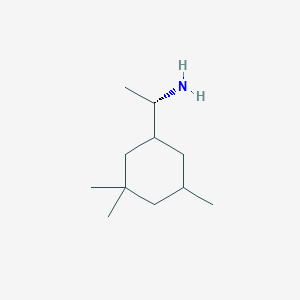
1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The molecular formula of the compound is C7H12N2OS .
Synthesis Analysis
Imidazole compounds, including “1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one”, can be synthesized by various methods. For instance, one method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .Molecular Structure Analysis
The molecular structure of “1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one” includes an imidazole ring, which is known for its amphoteric nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents .Scientific Research Applications
Analgesic Agent
The compound has been used in the synthesis of 2-Methylsulfanyl-1,4-Dihydropyrimidines Derivatives , which have been evaluated as analgesic agents . These derivatives were synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The compounds exhibited maximum analgesic activity when tested using the acetic acid-induced writhing method .
Anti-Inflammatory
The compound has shown potential in the development of anti-inflammatory drugs . The synthesized compounds exhibited inhibitory activity against cyclooxygenase-2 (COX-2) , an enzyme involved in inflammatory reactions .
Antioxidant Potential
Imidazole containing compounds, such as the one , have been synthesized and evaluated for their antioxidant potential . These compounds showed good scavenging potential when compared to ascorbic acid .
Antibacterial Activity
Imidazole derivatives, which can be synthesized using the compound, have shown antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antitumor Activity
Imidazole derivatives have also shown antitumor activity . This suggests that the compound could be used in the synthesis of potential antitumor drugs .
Antidiabetic Activity
Imidazole derivatives have demonstrated antidiabetic activity . This indicates that the compound could be used in the development of antidiabetic drugs .
Antiviral Activity
Imidazole derivatives have shown antiviral activity . This suggests that the compound could be used in the synthesis of potential antiviral drugs .
Anti-Allergic Activity
Imidazole derivatives have demonstrated anti-allergic activity . This indicates that the compound could be used in the development of anti-allergic drugs .
Future Directions
The future directions for “1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one” and similar compounds could involve further exploration of their therapeutic potential. Imidazole compounds have shown a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, they could be important synthons in the development of new drugs .
properties
IUPAC Name |
1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-3-6(10)9-5-4-8-7(9)11-2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVIGSYZYGZUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)

![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)
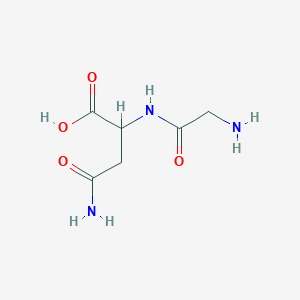
![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)
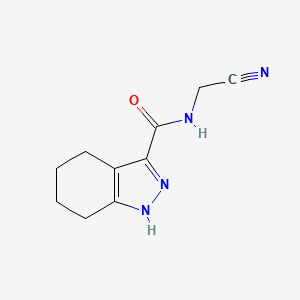
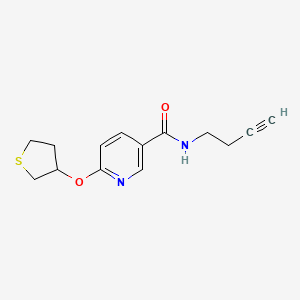
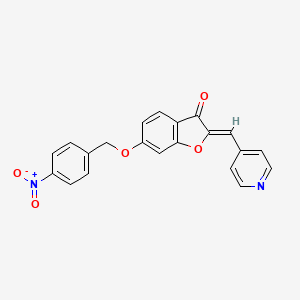
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)

